4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
4-Cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic benzamide derivative characterized by a multi-substituted aromatic core. Its structure includes:
- A 4-cyano-substituted benzamide backbone, contributing electron-withdrawing properties.
- A morpholinoethyl group at the terminal nitrogen, likely improving solubility and pharmacokinetic properties due to the morpholine ring’s polarity.
- A hydrochloride salt formulation, increasing aqueous solubility for enhanced bioavailability .
This compound’s design reflects medicinal chemistry strategies to balance target binding (via the thiazole and benzamide motifs) and pharmacokinetic optimization (via morpholinoethyl and salt formation).
Properties
IUPAC Name |
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S.ClH/c1-29-18-7-8-19(30-2)21-20(18)25-23(32-21)27(10-9-26-11-13-31-14-12-26)22(28)17-5-3-16(15-24)4-6-17;/h3-8H,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGVSNEWKOXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 397.90 g/mol
IUPAC Name: this compound
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction, G2/M arrest |
| A549 | 6.8 | Apoptosis induction, G2/M arrest |
Antifungal Activity
In addition to anticancer effects, the compound has demonstrated antifungal activity against various strains. A study reported its effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.
| Fungal Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Candida albicans | 12 | Fluconazole: 10 |
| Aspergillus niger | 15 | Amphotericin B: 20 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: It interferes with key metabolic pathways in cancer cells, leading to reduced cell viability.
- Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels, contributing to oxidative stress and subsequent apoptosis in tumor cells.
- Modulation of Signaling Pathways: It affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
-
Study on Breast Cancer Cells:
A study published in Cancer Letters evaluated the effects of the compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers such as caspase-3 activation. -
Antifungal Efficacy:
In a comparative study published in Mycopathologia, the compound was tested against common fungal pathogens. It showed significant antifungal activity, suggesting potential for therapeutic use in fungal infections.
Toxicity Profile
Toxicity assessments have been conducted using zebrafish embryos as a model organism. The compound exhibited low toxicity with an LC50 greater than 20 mg/L, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Functional Differences
Electron-Withdrawing Groups
- The 4-cyano group in the main compound likely enhances binding to electron-deficient enzyme pockets, contrasting with halogenated analogs (e.g., 5-chloro, 2,4-difluoro in ), which prioritize steric and hydrophobic interactions .
- Nitro groups () exhibit stronger electron withdrawal but may confer cytotoxicity, whereas the cyano group offers a balance between reactivity and stability .
Solubility and Bioavailability
- The hydrochloride salt in the main compound ensures superior aqueous solubility compared to neutral analogs like 4d () and halogenated derivatives ().
- Morpholinoethyl vs. morpholinomethyl: The ethyl linker in the main compound may extend half-life by reducing enzymatic cleavage compared to methyl-linked analogs (e.g., 4d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
